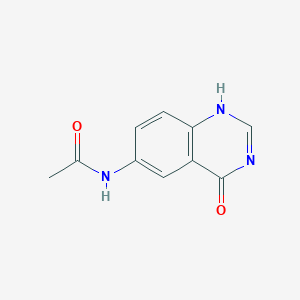

N-(4-oxo-1H-quinazolin-6-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-oxo-1H-quinazolin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6(14)13-7-2-3-9-8(4-7)10(15)12-5-11-9/h2-5H,1H3,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMHOIYFKXYJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC2=C(C=C1)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Oxo 1h Quinazolin 6 Yl Acetamide and Its Analogues

Classical and Contemporary Synthetic Approaches to the Quinazolinone Core

The construction of the quinazolinone ring system is a central theme in the synthesis of these compounds. Both traditional and modern methods offer pathways to this key heterocyclic structure.

Traditional methods for synthesizing quinazolinone derivatives often involve a series of sequential reactions. A common and highly utilized approach begins with the acylation of anthranilic acid with an acyl chloride. The resulting N-acyl anthranilic acid then undergoes ring closure with acetic anhydride to form a 1,3-benzoxazin-4-one intermediate. This intermediate is subsequently treated with various amines to yield the desired 4(3H)-quinazolinone derivatives.

Another established multi-step synthesis starts from 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid, which are first converted to their corresponding anhydrides using ethyl chloroformate. These anhydrides then react with 2-amino-3-nitrobenzoic acid to form acid intermediates. The synthesis proceeds through the formation of benzoxazinone analogs, followed by reaction with ammonia to produce intermediate amides. Ring closure of these amides under basic conditions yields nitro quinazolinones. Subsequent reduction of the nitro group affords amino derivatives, which can be further modified. For instance, these amino derivatives can be treated with chloroacetyl chloride or 3-chloropropionyl chloride to generate the corresponding amides.

A three-step synthesis of mono- and bis-indolo[1,2-c]quinazolines has also been reported, which involves Fischer indole (B1671886) cyclization to create a key indole precursor. This precursor is then used to form an intermediate which undergoes oxidative cyclization to yield the final products.

To improve efficiency and reduce waste, one-pot reactions have become a popular alternative to multi-step syntheses. These protocols allow for the combination of multiple reaction steps in a single vessel, often without the need to isolate intermediates.

An environmentally friendly, one-pot, three-component synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides has been developed. This method involves the reaction of phthaloyl chloride with anilines and anthranilamide in water, without the need for a catalyst. This approach offers easy workup and excellent yields, making it a green protocol.

Another example is the acid-mediated one-pot domino reaction of substituted 2-aminothiazoles, substituted benzaldehydes, and cyclic diketones under microwave irradiation to synthesize novel thiazolo[2,3-b]quinazolinone derivatives. Additionally, a three-component, one-pot cyclocondensation of isatoic anhydride, amines, and aldehydes can be conducted using zinc (II) perfluorooctanoate as a catalyst to produce quinazolinone derivatives in good yields.

The table below summarizes various one-pot synthetic approaches for quinazolinone derivatives.

| Reactants | Catalyst/Conditions | Product | Reference |

| Isatoic anhydride, amines, aldehydes | Zinc (II) perfluorooctanoate | Quinazolinone derivatives | |

| Phthaloyl chloride, anilines, anthranilamide | Water, no catalyst | 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides | |

| 2-aminothiazoles, benzaldehydes, cyclic diketones | Acid-mediated, microwave irradiation | Thiazolo[2,3-b]quinazolinone derivatives | |

| Isatoic anhydride, aldehydes, nitrogen sources (e.g., ammonium carbonate) | Triethanolamine (TEOA), NaCl, aqueous medium | Quinazolinone derivatives | |

| (2-aminophenyl)methanols, aldehydes | Cerium nitrate hexahydrate, ammonium chloride | 2-substituted quinazolines |

Synthesis of Key Intermediates for N-(4-oxo-1H-quinazolin-6-yl)acetamide Formation

The synthesis of the target compound, this compound, often proceeds through the formation of specific, crucial intermediates.

The synthesis of 2-chloro-N-(4-oxo-substituted-quinazolin-3(4H)-yl)-acetamides is a key step in the elaboration of the quinazolinone core. For example, 2-Chloro-N-(2-methyl-4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide can be synthesized by reacting 6-amino-2-methyl-1-phenyl-1,4-dihydroquinazolin-6-yl)amine with chloroacetyl chloride in the presence of potassium carbonate in dichloromethane. Similarly, the reaction of hydrazinoquinazoline with 2-chloro-N-acetamide derivatives in DMF with triethylamine under microwave irradiation can furnish hydrazinylacetamide derivatives.

The 6-aminoquinazolinone moiety is a critical precursor for introducing the acetamide (B32628) group at the 6-position. The synthesis of these intermediates often involves the reduction of a corresponding 6-nitroquinazolinone. For instance, 6-amino-1-(substituted phenyl)quinazolin-4(1H)-ones can be prepared from 6-nitro-1-(substituted phenyl)quinazolin-4(1H)-ones. The nitro precursors themselves can be synthesized by refluxing a mixture of 5-nitro-2-(substituted phenylamino)benzoic acid, acetic anhydride, and sulfuric acid.

The general synthetic route to 6-aminoquinazolinone intermediates is outlined below:

Nitration: Introduction of a nitro group at the 6-position of the quinazolinone precursor.

Reduction: Conversion of the 6-nitro group to a 6-amino group.

This amino group then serves as a handle for the subsequent acylation to form the final this compound.

Catalytic Methods and Green Chemistry Approaches in Quinazolinone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of various catalytic and green chemistry approaches for the synthesis of quinazolinones.

Organocatalysis has emerged as a powerful tool, avoiding the use of expensive and potentially toxic metal catalysts. For instance, p-toluenesulfonic acid (p-TSA) has been used as a Brønsted acid catalyst for the solvent-free reaction of anthranilamide and aldehydes under mechanochemical grinding conditions, providing quinazolinone products in moderate to excellent yields within a short reaction time.

The use of green solvents, such as water and deep eutectic solvents (DES), is another important aspect of green chemistry in this field. For example, a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has been developed using a choline chloride:urea deep eutectic solvent. Ultrasound and microwave irradiation have also been employed as energy-efficient activation methods to promote these reactions.

The table below highlights some of the catalytic and green chemistry approaches used in quinazolinone synthesis.

| Catalyst/Condition | Reactants | Product | Advantages | Reference |

| p-Toluene sulfonic acid (p-TSA) | Anthranilamide, aldehydes | Quinazolinone products | Solvent-free, mechanochemical grinding, short reaction time | |

| Triethanolamine (TEOA) | Isatoic anhydride, aldehydes, nitrogen sources | Quinazolinone derivatives | Eco-friendly, aqueous medium | |

| Dodecylbenzene sulfonic acid (DBSA) | Isatoic anhydride, aldehydes, aniline | 2,3-dihydroquinazolinones | Ultrasound-assisted, water as solvent | |

| Choline chloride:urea deep eutectic solvent (DES) | Anthranilic acid, amines, orthoester | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | Green solvent, microwave-assisted | |

| Copper oxide nanoparticles (Cu2O NPs) | (2-aminophenyl)methanol, aldehydes | Quinazolinone derivatives | Heterogeneous catalysis, ligand-free, base-free, green solvent (PEG-400) |

Table of Compounds

Montmorillonite K10 Catalysis under Ultrasound Irradiation

A greener and more efficient approach for the synthesis of 2-aryl substituted N-(4-oxo-1,2-dihydroquinazolin-3(4H)-yl)aryl or alkylamide derivatives has been developed utilizing Montmorillonite K10 as a catalyst under ultrasound irradiation. researchgate.net This one-pot synthesis involves the reaction of isatoic anhydride, acid hydrazides, and various aldehydes in ethanol. researchgate.net Montmorillonite K10, an inexpensive and non-corrosive clay, serves as an efficient acidic catalyst.

The use of ultrasound offers a significant advantage, providing a quicker and more cost-effective route to these quinazolinone derivatives under relatively green reaction conditions. researchgate.net This sonochemistry-based method often leads to high yields in short reaction times. figshare.com The catalyst has demonstrated recyclability, further enhancing the sustainability of this methodology. researchgate.net A plausible reaction mechanism suggests that the clay catalyst and ultrasound work in concert to facilitate the synthesis.

Table 1: Comparison of Synthetic Methods for N-cyclic imides substituted benzenesulfonamide figshare.com

| Method | Conditions | Reaction Time | Yield (%) |

| Conventional Heating | Reflux | 6-10 h | 65-80 |

| Microwave Irradiation | - | 10-15 min | 75-88 |

| Ultrasound Irradiation | Sonication | 30-45 min | 85-95 |

Microwave Activation and Phase-Transfer Catalysis Applications

Microwave-assisted organic synthesis has been established as a valuable technique for accelerating chemical reactions. In the context of quinazolinone synthesis, microwave irradiation, particularly under solvent-free conditions, offers a facile and green one-pot method. nih.gov This approach can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

The combination of microwave activation with phase-transfer catalysis (PTC) provides a simple, efficient, and eco-friendly technique for reactions such as N-alkylation. srce.hr For instance, the synthesis of 2,3-disubstituted 4(3H)-quinazolin-4-one derivatives has been successfully carried out using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst under microwave irradiation. srce.hr This solid-liquid phase-transfer catalysis facilitates the reaction between the quinazolinone and various alkylating agents. srce.hr This methodology has been applied to the synthesis of a series of novel 2,3-disubstituted quinazolin-4-one derivatives starting from 2-propyl-4(3H)-quinazolin-4-one. srce.hr

Functionalization Strategies for this compound Analogues

The functionalization of the quinazolinone scaffold is crucial for developing analogues with diverse biological activities. nih.gov Various positions on the quinazoline (B50416) ring can be modified to introduce different functional groups and explore structure-activity relationships.

A common strategy involves nucleophilic substitution reactions at the C4 position. For example, 2-methyl-4(3H)-quinazoline can be converted to a 4-chloroquinazoline derivative, which then serves as a versatile intermediate. This activated center readily reacts with nucleophiles like hydrazine hydrate to produce 4-hydrazinoquinazoline, which can be further modified. Another approach involves the reaction of 4-chloroquinazoline with amines to introduce aryl groups connected via a urea linkage at the C4-position.

Functionalization at the N3 position is also a widely used strategy. Chloroacetyl chloride can be reacted with a 3-amino-quinazolin-4(3H)-one to yield a 2-chloro-N-[4-oxo-substituted-quinazolin-4(3H)-yl]-acetamide. This intermediate can then undergo further substitution reactions, for example, with anilines, to introduce diverse substituents. This approach has been used to synthesize hybrids linking the quinazolinone scaffold to other heterocyclic systems, such as 1,2,4-triazoles, through a 2-thioacetamido linkage. nih.gov

Furthermore, multi-component reactions offer an efficient means to generate diverse quinazolinone analogues. A domino three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines can lead to the formation of diversely substituted quinazolin-4(3H)-ones through the formation of multiple C-N bonds in a single pot. acs.org

Structure Activity Relationship Sar Studies of N 4 Oxo 1h Quinazolin 6 Yl Acetamide Derivatives

Impact of Substitutions on the Quinazolinone Nucleus

Elucidation of C2 Position Substituent Effects on Biological Activity

The C2 position of the quinazolinone ring is a key site for modification, and the nature of the substituent at this position plays a pivotal role in determining the compound's biological target and potency.

Research into 2-substituted quinazolin-4(3H)-ones has demonstrated that aryl substitutions can confer significant antiproliferative activity. nih.gov However, the specific nature of the aryl group is crucial; studies have shown that phenyl-substituted compounds exhibit moderate inhibitory effects on cancer cell growth, whereas the presence of a larger naphthyl group is generally unfavorable for cytotoxic activity. nih.gov Further modifications, such as the introduction of a thio-acetamide linker at the C2 position, have been explored to develop novel antioxidants and neuroprotectors. nih.gov In one such study, a series of 2-((6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(substituted) acetamides were synthesized and evaluated for acetylcholinesterase (AChE) inhibitory activity. The results indicated that the substituent on the terminal acetamide (B32628) group significantly influenced potency. nih.gov

| Compound ID | C2-Substituent | Biological Activity (IC₅₀) | Target |

| Compound 17 | 2-(4-methoxyphenyl) | Moderate | Antiproliferative |

| Compound 21 | 2-(4-hydroxyphenyl) | Reduced Activity | Antiproliferative |

| Compound 14 | 2-thio-N-(pyrazin-2-yl)acetamide | Potent Inhibitor | Acetylcholinesterase (AChE) |

This table presents a selection of C2-substituted quinazolinone derivatives and their corresponding biological activities to illustrate structure-activity relationships. Data compiled from multiple studies. nih.govnih.gov

The data suggests that for antiproliferative effects, demethylation of a methoxy (B1213986) group to a hydroxy group at the C2-phenyl substituent can significantly reduce activity. nih.gov For AChE inhibition, heterocyclic moieties like pyrazine (B50134) on the C2-thio-acetamide chain appear to be beneficial. nih.gov

Analysis of C6 Position Modifications and Their Influence on Efficacy

The C6 position offers another strategic site for modification to enhance biological activity. Halogenation at this position is a common strategy. For instance, the introduction of an iodine atom at C6, as seen in N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide, is a feature of recently synthesized derivatives. mdpi.com Similarly, chloro-substitution at C6 is present in compounds like 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-cyanophenyl)acetamide. sigmaaldrich.com

In the context of antiviral research, specifically against Middle East respiratory syndrome coronavirus (MERS-CoV), modifications at the C6 position of 4-anilinoquinazolines have been extensively studied. A series of 4-anilino-6-aminoquinazoline derivatives were synthesized, and their SAR was investigated. nih.gov The study found that the nature of the substituent on the C6-amino group was critical for antiviral potency.

| Compound ID | C4-Substituent | C6-Substituent | Anti-MERS-CoV Activity (IC₅₀) |

| Hit Compound 1 | 3-Chloro-4-fluoroaniline | 3-methoxybenzylamine | Effective |

| Optimized Cmpd 20 | 3-Chloro-4-fluoroaniline | 3-cyanobenzylamine | 0.157 µM |

This table highlights the impact of C6 position modifications on the anti-MERS-CoV activity of 4-anilinoquinazoline (B1210976) derivatives. nih.gov

The optimization from a 3-methoxybenzylamino group to a 3-cyanobenzylamino group at the C6 position resulted in a significant enhancement of inhibitory activity against MERS-CoV, highlighting the sensitivity of this position to electronic and steric factors. nih.gov This demonstrates that even subtle changes to the substituent at C6 can have a profound impact on biological efficacy.

Investigation of N3 Position Substituent Effects on Pharmacological Potency and Selectivity

The N3 position of the quinazolinone nucleus is crucial for interacting with biological targets, and substitutions at this site can dramatically alter a compound's pharmacological profile. Studies have explored a range of substituents, from simple alkyl or aryl groups to more complex moieties.

In a search for new antioxidants and neuroprotectors, a series of iodoquinazolinones were synthesized with a constant 4-sulfamoylphenyl group at the N3 position. nih.gov This large, electron-withdrawing group was a key feature of the series, and while it was not varied in that particular study, its presence was integral to the observed acetylcholinesterase and myeloperoxidase inhibitory activities. nih.gov Other research has focused on attaching acetamide-based side chains directly to the N3 position. For example, the development of (4-oxoquinazoline-3(4H)-yl)acetamide derivatives has been pursued to create inhibitors of Mycobacterium tuberculosis bd oxidase. nih.gov

The specific nature of the group attached at N3 can fine-tune the molecule's properties, influencing its ability to form hydrogen bonds and engage in other non-covalent interactions within a target's active site, thereby affecting both potency and selectivity. nih.govresearchgate.net

Contribution of the Acetamide Moiety to Biological Activity

The acetamide moiety (-NHCOCH₃), whether attached at the C6 position as in the parent compound or linked to other positions of the quinazolinone core, is a significant contributor to biological activity. This functional group can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), allowing it to form crucial interactions with enzyme or receptor targets.

Several studies have incorporated the acetamide group into various parts of the quinazolinone scaffold. For instance, quinazolinone-1,2,3-triazole-acetamide conjugates have been synthesized as potent α-glucosidase inhibitors, demonstrating the utility of the acetamide group as part of a larger linker system to confer anti-diabetic properties. nih.gov In the context of antitubercular agents, (4-oxoquinazoline-3(4H)-yl)acetamide derivatives were specifically designed and evaluated, indicating the acetamide group's importance in targeting Mycobacterium tuberculosis. nih.gov

Furthermore, research on anti-SARS-CoV-2 agents has involved thioquinazoline-N-aryl-acetamide hybrids. nih.gov In these molecules, a thio-acetamide linker at C2 was shown to be critical for activity, with one derivative demonstrating a potent inhibitory effect on viral replication. nih.gov The versatility of the acetamide moiety allows it to be incorporated at various positions (C2, N3, or C6) to tailor the molecule for specific biological targets, from metabolic enzymes to viral proteins. nih.govnih.govnih.gov

Pharmacophore Identification for Targeted Biological Responses

Pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For quinazolinone derivatives, several key pharmacophoric features have been identified.

A typical pharmacophore for many biologically active quinazolinones includes:

A hydrogen bond acceptor: The C4-oxo group is a critical hydrogen bond acceptor.

Aromatic/hydrophobic regions: The fused benzene (B151609) ring of the quinazolinone nucleus provides a necessary hydrophobic scaffold.

A hydrogen bond donor/acceptor site: The N3 position and its substituent can provide crucial hydrogen bonding capabilities.

Variable substituent regions: The C2, C6, and C7 positions serve as points for introducing diverse chemical groups to modulate potency, selectivity, and pharmacokinetic properties.

In the case of the highly active antioxidant and neuroprotective compound, 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide, molecular docking studies identified key interactions. nih.gov The pharmacophore includes the sulfonamide group at N3 forming hydrogen bonds, the C4-oxo group acting as an acceptor, and the terminal pyrazinyl acetamide moiety fitting into a specific sub-pocket of the acetylcholinesterase active site. nih.gov Similarly, in silico studies of other complex quinazolinone derivatives have highlighted the importance of features like the number of rotatable bonds and hydrogen bond donors/acceptors for achieving drug-like properties and interacting with targets such as GPCRs, kinases, and proteases. pharmacophorejournal.com

Pharmacological Mechanisms and Molecular Targets of N 4 Oxo 1h Quinazolin 6 Yl Acetamide Analogues

Kinase Inhibition Profiles and Mechanisms

The quinazoline (B50416) core has proven to be a favorable scaffold for creating potent kinase inhibitors due to its affinity for the active site of EGFR kinase and other related enzymes. nih.gov Structural modifications to this core have yielded a diverse range of analogues with varying selectivity and potency against a panel of key oncogenic kinases.

The Epidermal Growth Factor Receptor (EGFR) is a primary target for quinazoline-based inhibitors. nih.govnih.gov First-generation inhibitors like gefitinib (B1684475) and erlotinib (B232), which are built on the quinazoline framework, have been used in the treatment of non-small-cell lung cancer (NSCLC) for patients with activating EGFR mutations. nih.gov However, resistance often develops, commonly through the T790M "gatekeeper" mutation, which enhances the enzyme's affinity for ATP and reduces inhibitor effectiveness. nih.gov

Research has focused on developing new analogues to overcome this resistance. A novel series of quinazolin-4-one/3-cyanopyridin-2-one hybrids were developed as dual inhibitors of both EGFR and the mutated BRAF V600E protein. nih.gov Within this series, specific compounds demonstrated significant inhibitory action against EGFR. nih.gov Similarly, a series of new quinazoline sulfonamide conjugates were synthesized to dually target the resistant EGFR T790M mutant and VEGFR-2. researchgate.net One compound from this series, compound 15, showed potent inhibitory activity against EGFR with an IC₅₀ value of 0.0728 µM. researchgate.net

Other research has identified quinazolin-4(3H)-one derivatives that act as ATP-competitive type-I inhibitors against the EGFR kinase. researchgate.net These compounds interact with key residues in the ATP-binding site, including the DFG motif, which is crucial for kinase activity. researchgate.net

Table 1: EGFR Inhibitory Activity of Selected Quinazoline Analogues

| Compound/Analogue | Target | IC₅₀ / GI₅₀ (µM) | Cell Line(s) | Source |

|---|---|---|---|---|

| Compound 15 (sulfonamide conjugate) | EGFR | 0.0728 | - | researchgate.net |

| Quinazolin-4(3H)-one 2i | EGFR | 0.097 ± 0.019 | - | researchgate.net |

| Quinazolin-4(3H)-one 2h | EGFR | 0.102 ± 0.014 | - | researchgate.net |

| Erlotinib (Reference) | EGFR | 0.056 ± 0.012 | - | researchgate.net |

| Hybrid Compound 18 | - | GI₅₀: 1.20 - 1.80 | 4 Cancer Cell Lines | nih.gov |

The quinazolinone scaffold has also been identified as a promising starting point for inhibiting Activin Receptor-Like Kinase (ALK) enzymes, which are members of the TGF-β type I receptor family. nih.gov While distinct from the Anaplastic Lymphoma Kinase (ALK) involved in lung cancer, these ALK enzymes (e.g., ALK2) are important drug targets. A 6-pyrazole quinazolinone was identified as a ligand-efficient inhibitor of the ALK2 kinase domain with an IC₅₀ of 8.2 μM. nih.gov

Structural studies revealed that these quinazolinone inhibitors can adopt different binding modes within the kinase's active site, a phenomenon described as "flipping". nih.gov This flexibility allows for tolerance of various substitutions on the quinazolinone ring, which can be exploited to enhance potency. nih.gov One such analogue, compound 21, demonstrated selectivity for the tyrosine kinase-like (TKL) family of kinases and showed inhibitory activity against the highly homologous ALKs 1, 4, 5, and 6. nih.gov This indicates the potential of the quinazolinone core in developing inhibitors for a range of ALK family members. nih.gov

Quinazoline-based analogues have been developed as potent inhibitors of both VEGFR and FGFR, key regulators of angiogenesis. researchgate.netnih.gov A series of quinazoline sulfonamide derivatives were designed as dual inhibitors of EGFR and VEGFR-2. researchgate.net Compound 15 from this series was the most potent, with an IC₅₀ of 0.0523 µM against VEGFR-2. researchgate.net

In the realm of FGFR inhibition, researchers have developed quinazoline derivatives as selective FGFR4 inhibitors based on the structure of BLU9931, an earlier inhibitor that had metabolic liabilities. nih.gov Through structural modification, compound 35a was created, exhibiting potent FGFR4 kinase inhibitory activity with an IC₅₀ of 8.5 nM. nih.gov Molecular docking simulations also confirmed the ability of certain quinazolinone derivatives to bind effectively within the pocket of FGFR-1. researchgate.net Furthermore, covalent inhibitors based on a pyrido[2,3-d]pyrimidine (B1209978) scaffold (structurally related to quinazoline), such as FIIN-2 and FIIN-3, have been shown to potently inhibit both wild-type FGFRs and their drug-resistant gatekeeper mutants. pnas.org

Table 2: VEGFR and FGFR Inhibitory Activity of Selected Analogues

| Compound/Analogue | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| Compound 15 | VEGFR-2 | 52.3 | researchgate.net |

| Compound 35a | FGFR4 | 8.5 | nih.gov |

Mutations in the BRAF gene, particularly the V600E mutation, are common drivers in several cancers like melanoma. nih.gov To address this, hybrid compounds featuring both quinazolin-4-one and 3-cyanopyridin-2-one structures have been synthesized as dual inhibitors of EGFR and BRAF V600E. nih.gov These hybrids were designed based on a previously identified quinazolin-4-one compound that showed significant dual inhibitory action. nih.gov

In vitro testing against a panel of four human cancer cell lines showed that compounds 8, 9, 18, and 19 from this hybrid series significantly inhibited cell proliferation, with GI₅₀ values ranging from 1.20 to 1.80 µM. nih.gov Specifically, compounds 18 and 19 exhibited substantial inhibition of both EGFR and BRAF V600E, validating the strategy of using the quinazolin-4-one core to target this key oncogenic kinase. nih.gov Additionally, a quinazolinone inhibitor (compound 21) developed for ALK2 also showed inhibitory activity against BRAF. nih.gov

HER2 (also known as ERBB2) is another critical member of the EGFR family and a therapeutic target in cancers such as breast cancer. nih.gov Great efforts have been made to develop inhibitors that are selective for HER2 over EGFR to minimize side effects. nih.gov To this end, isoquinoline-tethered quinazoline derivatives have been synthesized, demonstrating a 7- to 12-fold improvement in selectivity for HER2 over EGFR in kinase assays compared to the dual inhibitor lapatinib. nih.gov

Other studies have also highlighted the potential of quinazolin-4(3H)-one derivatives as potent HER2 inhibitors. researchgate.net Compounds 2h, 2i, 3h, and 3i from one such series showed excellent HER2 inhibitory activity, with IC₅₀ values comparable to or better than the reference drug erlotinib (though erlotinib is primarily an EGFR inhibitor, it shows some HER2 activity). researchgate.net

Table 3: HER2 Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 2i | HER2 | 0.081 ± 0.011 | researchgate.net |

| Compound 2h | HER2 | 0.095 ± 0.013 | researchgate.net |

| Compound 3h | HER2 | 0.103 ± 0.017 | researchgate.net |

| Compound 3i | HER2 | 0.142 ± 0.014 | researchgate.net |

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation, and its inhibition can reinstate apoptosis in cancer cells, making it an attractive therapeutic target. frontiersin.orgnih.gov The quinazoline scaffold has been successfully utilized to develop potent CDK9 inhibitors. nih.gov In one study, a series of 27 substituted quinazolinone compounds were synthesized and evaluated for their CDK9 inhibitory activity. nih.gov

Introducing acetamide (B32628) and acetanilide (B955) groups at position 2 of the quinazolinone core was found to produce better inhibition. nih.gov Further modifications led to the identification of highly potent inhibitors. Compounds 7, 9, and 25 were the most potent CDK9 inhibitors in the series, with low micromolar IC₅₀ values. nih.gov Specifically, compound 25, which features a (3-bromophenyl) moiety at position 2, showed a significant improvement in CDK9 inhibitory activity. nih.gov

Table 4: CDK9 Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 7 | CDK9 | 0.115 | nih.gov |

| Compound 9 | CDK9 | 0.131 | nih.gov |

| Compound 25 | CDK9 | 0.142 | nih.gov |

| Compound 3 | CDK9 | 0.421 | nih.gov |

Neurological System Modulation and Anticonvulsant Mechanisms

Quinazolin-4(3H)-one derivatives have demonstrated significant potential in modulating the central nervous system, particularly in the context of anticonvulsant activity. nih.gov

The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its enhancement is a key mechanism for many anticonvulsant drugs. nih.gov

GABA Receptor Positive Allosteric Modulation: Several quinazolin-4(3H)-one derivatives are believed to exert their anticonvulsant effects by acting as positive allosteric modulators (PAMs) of the GABAA receptor. nih.govnih.gov This mechanism is supported by in vivo studies where the anticonvulsant effects of these compounds were antagonized by flumazenil, a known antagonist at the benzodiazepine (B76468) binding site of the GABAA receptor. nih.gov Molecular docking studies have further suggested that these compounds bind to the allosteric site of the GABAA receptor. nih.gov

GABAAT Enzyme Inhibition: In addition to direct receptor modulation, some quinazolinone derivatives have been studied for their interaction with GABA aminotransferase (GABA-AT), an enzyme responsible for the degradation of GABA. researchgate.net In silico docking studies of the compound N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide have explored its potential binding to the active site of the GABAAT enzyme, suggesting a possible role in increasing GABA levels by inhibiting its breakdown. researchgate.net

The glycinergic system, another important inhibitory neurotransmitter system, has also been implicated in the anticonvulsant action of quinazolinone derivatives. researchgate.net The compound N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide demonstrated a pronounced anticonvulsant effect in a strychnine-induced seizure model, which is a classic test for glycinergic mechanisms. researchgate.net Molecular docking studies further supported these findings by showing potential interactions between this compound and glycine (B1666218) receptors. This dual action on both GABAergic and glycinergic systems may contribute to a broad spectrum of anticonvulsant activity. researchgate.net

Data Tables

Table 1: Kinase and Enzyme Inhibition by Quinazolinone Analogues

| Compound/Analogue Class | Target | Key Findings | Reference |

|---|---|---|---|

| Quinazoline-1,2,3-triazole hybrids (e.g., 8c) | c-Met Kinase | IC50 = 36.0 ± 9.5 µM for compound 8c. | researchgate.net |

| BIQO-19 | Aurora A Kinase | Suppressed p-AKA expression, induced G2/M arrest and apoptosis in NSCLC cells. | nih.gov |

| Quinazolin-4-one clubbed thiazole (B1198619) acetamides | Glucokinase | Acted as allosteric activators in in vitro enzymatic assays. | researchgate.net |

| Anilide derivatives (e.g., 4 and 6) | COX-2 | Showed strong and selective COX-2 inhibition (IC50 = 0.33-0.40 µM). | researchgate.net |

Table 2: Neurological System Modulation by Quinazolinone Analogues

| Compound/Analogue Class | Target System | Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one derivatives | GABAergic System | GABAA Receptor Positive Allosteric Modulation | Anticonvulsant effect antagonized by flumazenil. | nih.gov |

| N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide | GABAergic System | GABAAT Enzyme Inhibition (putative) | Molecular docking suggested binding to GABAAT active site. | researchgate.net |

Adenosinergic System Effects (e.g., Adenosine (B11128) A2A Receptor Interaction)

Analogues based on the quinazoline scaffold have been identified as potent antagonists of the adenosine A2A receptor (A2AR), a key target in the treatment of neurodegenerative diseases and cancer. nih.govnih.govnih.gov These receptors are highly concentrated in the central nervous system, where they modulate the release of several neurotransmitters. nih.gov

Research has highlighted the 2-aminoquinazoline (B112073) heterocycle as a promising framework for designing new A2AR antagonists. nih.govnih.gov A notable example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, demonstrated high affinity for the human A2A receptor (hA2AR) with an equilibrium inhibition constant (Ki) of 20 nM. nih.govnih.gov Co-crystallization studies of this compound with A2AR (PDB code: 8DU3) have elucidated the specific molecular interactions responsible for this binding. Key interactions include the formation of hydrogen bonds between the 2-aminoquinazoline ring and amino acid residues Asn253 and Glu169, π-stacking with Phe168, and hydrophobic interactions between the furan (B31954) ring and residues His278 and Trp246. nih.gov

Further modifications to this scaffold have led to even more potent derivatives. For instance, compound 5m (structure not fully disclosed in the source) showed a Ki value of 5 nM and functional antagonist activity with a half-maximal inhibitory concentration (IC50) of 6 µM in a cyclic AMP assay. nih.govnih.gov The introduction of aminoalkyl chains at the C2-position has been shown to enhance solubility while maintaining high affinity and antagonist activity. nih.govnih.gov Other studies on 4-methylquinazoline (B149083) derivatives have also shown antagonism at adenosine receptors, with some compounds displaying selectivity for the A2B subtype over A1 and A2A receptors. nih.gov

Table 1: Adenosine A2A Receptor Antagonist Activity of Quinazoline Analogues This table summarizes the reported antagonist activity of various quinazoline derivatives against the human Adenosine A2A Receptor (hA2AR).

| Compound ID | Structure Description | hA2AR Ki (nM) | Functional Antagonism IC50 (µM) | Source(s) |

| Compound 1 | 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 20 | Not Reported | nih.govnih.gov |

| Compound 5m | 2-aminoquinazoline derivative | 5 | 6 | nih.govnih.gov |

| Compound 9x | 2-aminoquinazoline with aminopentylpiperidine substituent | 21 | 9 | nih.govnih.gov |

| Compound 10d | 2-aminoquinazoline with 4-[(piperidin-1-yl)methyl]aniline substituent | 15 | 5 | nih.govnih.gov |

Antimicrobial Action Mechanisms

The quinazolinone core is a versatile scaffold for the development of a wide array of antimicrobial agents, demonstrating efficacy against bacteria, fungi, viruses, and mycobacteria through various mechanisms of action. nih.govrsc.org

Antibacterial Efficacy and Proposed Mechanistic Pathways

Quinazolinone analogues exhibit significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov A primary mechanism of action is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govresearchgate.net

Specifically, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of the ATP binding site of the DNA gyrase B subunit (GyrB) in Staphylococcus aureus. researchgate.net Molecular docking studies predict that the 4-oxoquinazolinone fragment of these molecules occupies a hydrophobic sub-pocket, where its carbonyl group forms water-mediated interactions with key residues such as Thr173, Asp81, and Gly85. researchgate.net This targeted inhibition leads to potent antibacterial activity, with compounds like f1 demonstrating a minimum inhibitory concentration (MIC) of 4–8 µg/mL against methicillin-resistant S. aureus (MRSA). researchgate.net Other quinazolin-4(3H)one derivatives incorporating hydrazone scaffolds also target DNA gyrase, with compounds like 4a and 4c showing potent activity against S. typhimurium (MIC of 4 µg/mL). researchgate.net

Table 2: Antibacterial Activity of Selected Quinazolinone Analogues This table presents the Minimum Inhibitory Concentration (MIC) values for various quinazolinone derivatives against selected bacterial strains.

| Compound ID | Derivative Class | Target Bacterium | MIC (µg/mL) | Proposed Target | Source(s) |

| f1 | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | MRSA | 4 - 8 | DNA Gyrase B | researchgate.net |

| f4 | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | S. aureus GyrB (IC50) | 0.31 | DNA Gyrase B | researchgate.net |

| f14 | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | S. aureus GyrB (IC50) | 0.28 | DNA Gyrase B | researchgate.net |

| 4a | 2-(1-(Furan-2-yl)ethylidene)hydrazinyl-quinazolin-4(3H)one | S. typhimurium | 4 | DNA Gyrase | researchgate.net |

| 4c | 2-(1-(Pyridin-2-yl)ethylidene)hydrazinyl-quinazolin-4(3H)one | S. typhimurium | 4 | DNA Gyrase | researchgate.net |

| VIIa | 6,8-dibromo-4(3H)quinazolinone derivative | E. coli | 1.56 | Not Specified | nih.gov |

Antifungal Properties and Associated Mechanisms

The antifungal activity of quinazolinone derivatives has been demonstrated against a range of pathogenic fungi, including phytopathogenic and human infectious species. nih.govnih.govresearchgate.net While the precise mechanisms are still under investigation, evidence points towards the disruption of fungal cell membrane integrity and the inhibition of key enzymes. acs.org

One study on a potent quinazolinone derivative, compound 6c , revealed that its antifungal action against Sclerotinia sclerotiorum involves causing abnormal mycelial morphology, damaging organelles, and increasing the permeability of the cell membrane. acs.org This suggests that the primary mode of action is the destruction of cell membrane integrity. acs.org Another plausible mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway, which is critical for fungal cell membrane structure. The clinically used antifungal drug albaconazole, which contains a quinazolinone nucleus, functions through this mechanism. nih.gov

Various quinazolinone hybrids have shown significant antifungal efficacy. A 6,8-dibromo-4(3H)quinazolinone derivative (VIIc ) exhibited remarkable potency against Candida albicans and Aspergillus flavus, with MIC values of 0.78 and 0.097 µg/mL, respectively. nih.gov Additionally, pyrazol-quinazolinone compounds have demonstrated significant activity against several phytopathogenic fungi. researchgate.netmdpi.com

Antiviral Activities (e.g., Anti-influenza Virus, HCV NS5B, SARS-CoV-2 Mpro Inhibition)

The quinazoline scaffold has proven to be a valuable template for designing inhibitors against a variety of viruses by targeting essential viral enzymes.

Anti-influenza Virus: Quinazolinone analogues have shown potent activity against the influenza A virus (IAV) through multiple mechanisms. The compound 2-Methylquinazolin-4(3H)-one was found to significantly reduce the expression of viral neuraminidase (NA) and nucleoprotein (NP), which are crucial for viral replication and release. mdpi.com Other 2,4-disubstituted quinazoline derivatives have been shown to inhibit the transcription and replication of viral RNA, with some compounds exhibiting IC50 values in the low-micromolar range (1.29–9.04 μM). researchgate.netnih.gov The inhibition of neuraminidase activity is a key mode of action, as demonstrated by related scaffolds. nih.gov

HCV NS5B Inhibition: The hepatitis C virus (HCV) NS5B protein, an RNA-dependent RNA polymerase (RdRp), is a prime target for antiviral therapy. dovepress.com Novel series of 1-substituted phenyl-4(1H)-quinazolinone derivatives have been developed as inhibitors of this enzyme. The compounds 11a and 11b showed high potency against HCV genotype 1b, with half-maximal effective concentration (EC50) values of 0.984 µM and 1.38 µM, respectively, making them promising candidates for further development. dovepress.com

SARS-CoV-2 Mpro Inhibition: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication and is a validated drug target. nih.govnih.gov Fragment-based drug design has led to quinazolinone-peptido-nitrophenyl derivatives that inhibit Mpro activity. Compounds G1 and G4 exhibited IC50 values of 22.47 µM and 24.04 µM, respectively. nih.govnih.gov Molecular docking studies suggest these inhibitors bind to the same cavity as the well-known Mpro inhibitor GC376. nih.gov Other non-covalent quinazolin-4-one inhibitors have also been identified, which interact with the catalytic His41 residue of the Mpro active site. researchgate.net Furthermore, certain thioquinazoline hybrids have demonstrated a potent virucidal effect and an ability to inhibit the replication stage of SARS-CoV-2. nih.gov

Antitubercular Mechanisms of Action

Quinazoline and quinazolinone analogues represent an important class of compounds with significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.govnih.govdntb.gov.ua Their mechanism of action involves targeting enzymes crucial for the integrity of the unique mycobacterial cell wall.

Two primary molecular targets have been identified:

Enoyl-Acyl Carrier Protein Reductase (InhA): This NADH-dependent enzyme is a key component of the type-II fatty acid synthase (FAS-II) system, which is responsible for synthesizing the long-chain mycolic acids of the mycobacterial cell wall. dovepress.comnih.gov Several quinazolinone-triazole hybrids have been developed that show potent inhibition of Mtb, with molecular docking studies confirming their binding interaction with the active site of InhA. acs.org Compound 3if from this series was identified as a lead candidate with an MIC of 0.78 μg/mL. acs.org Similarly, 2,3-disubstituted quinazolinones have been evaluated, with their binding affinity for InhA correlating with their antitubercular activity. dovepress.com

Penicillin-Binding Protein 1A (PBP 1A): PBPs are essential for the final stages of peptidoglycan synthesis in the bacterial cell wall. Recent studies have identified quinazolinone-based compounds as non-β-lactam inhibitors of mycobacterial PBP 1A (PonA1). nih.gov Molecular modeling suggests these compounds bind to a novel allosteric site on the enzyme, with the carbonyl oxygen of the quinazolinone core forming key stabilizing interactions with residues such as ARG399 or ASP474. nih.gov This provides a novel mechanism to combat Mtb, with some derivatives showing MIC values as low as 6.25 μg/mL against drug-resistant strains. nih.gov

Anti-inflammatory Pathways

Analogues of N-(4-oxo-1H-quinazolin-6-yl)acetamide are involved in multiple anti-inflammatory pathways, primarily through the inhibition of key transcription factors and enzymes that mediate inflammatory responses.

A major mechanism is the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway . nih.govarabjchem.org NF-κB is a master transcription factor that regulates the expression of numerous pro-inflammatory genes. Quinazolinone derivatives have been shown to suppress the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This inhibition leads to the downregulation of inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov Molecular docking has suggested that quinazolinones can interact with key amino acid residues (Ser240, Asn247, Asp271, Arg305) in the p65 subunit of NF-κB, thereby blocking its activity. nih.gov

In addition to NF-κB, other pathways are also targeted:

COX/LOX Inhibition: Certain quinazolinone derivatives act as selective inhibitors of COX-2, an enzyme that synthesizes pro-inflammatory prostaglandins. nih.gov The strategy of developing dual inhibitors for both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) is considered advantageous for producing a broader anti-inflammatory effect with potentially fewer side effects. nih.govmdpi.com A pyrazolo[5,1-b]quinazoline derivative has been reported to inhibit both COX-2 (IC50 = 47 nM) and 5-LOX (IC50 = 2.3 μM), demonstrating the potential of this scaffold for multi-target anti-inflammatory action. nih.gov

MAPK Inhibition: The mitogen-activated protein kinase (MAPK) cascades are also crucial in inflammation signaling. Pyrazolo[1,5-a]quinazoline compounds have been identified as potential ligands for MAPKs, including extracellular signal-regulated kinase 2 (ERK2), p38α, and notably, c-Jun N-terminal kinase (JNK). nih.gov Compounds 13i and 16 from this class exhibited micromolar binding affinities for JNK1, JNK2, and JNK3, indicating that MAPK inhibition is another viable anti-inflammatory mechanism for this heterocyclic system. nih.gov

Formyl Peptide Receptor-like 1 (FPRL1) Antagonism

The formyl peptide receptor-like 1 (FPRL1) is a G protein-coupled receptor that plays a significant role in inflammatory and immune responses. researchgate.net The identification of non-peptide antagonists for FPRL1 is a key area of research for developing new anti-inflammatory therapeutics. nih.gov

In a notable study, a series of quinazolinone derivatives were synthesized and evaluated for their activity at the human FPRL1. This research stemmed from a high-throughput screening campaign that identified a hit compound with a quinazolinone backbone. Structure-activity relationship (SAR) analysis revealed that substitutions on the 2-phenyl group of the quinazolinone core could significantly alter the pharmacological properties of these compounds. Specifically, a hydroxyl substitution at the para position of the 2-phenyl group resulted in a pure antagonist, designated as Quin-C7. researchgate.net This compound demonstrated the potential of the quinazolinone scaffold for developing selective FPRL1 antagonists.

Table 1: FPRL1 Antagonistic Activity of a Quinazolinone Analogue

| Compound | Structure | Activity | Key Finding | Reference |

| Quin-C7 | Quinazolinone derivative with a hydroxyl substitution on the 2-phenyl group | Pure Antagonist | The hydroxyl substitution was critical for the antagonistic activity at FPRL1. | researchgate.net |

5-Lipoxygenase (5-LOX) Inhibition

The 5-lipoxygenase (5-LOX) pathway is a critical component of arachidonic acid metabolism, leading to the production of pro-inflammatory leukotrienes. The 5-lipoxygenase-activating protein (FLAP) is essential for the activation of 5-LOX.

Research into quinazolinone-7-carboxamide derivatives has uncovered their potential to interact with this pathway. A previously discovered FLAP inhibitor, a quinazolinone-7-carboxylic acid derivative, served as the basis for the synthesis of new amide analogues. While the primary goal of this subsequent study was to develop soluble epoxide hydrolase (sEH) inhibitors, the findings highlighted the dual inhibitory potential of the quinazolinone scaffold. One of the synthesized compounds, compound 34, not only inhibited sEH but also demonstrated inhibition of FLAP-mediated leukotriene biosynthesis with an IC50 value of 2.91 μM. This suggests that the quinazolinone core can be engineered to target the 5-LOX pathway, presenting a promising avenue for the development of anti-inflammatory agents.

Cellular Anti-Proliferative and Apoptotic Pathways in Oncological Research

Quinazoline derivatives have been extensively investigated for their anticancer properties, demonstrating the ability to interfere with cell proliferation and induce programmed cell death through various mechanisms. nih.govnih.gov

Cell Cycle Progression Interference (e.g., G1, G2/M Phase Arrest)

A common mechanism by which quinazoline analogues exert their anti-proliferative effects is by inducing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. Several studies have highlighted the ability of these compounds to cause arrest at the G2/M phase of the cell cycle.

For instance, a quinazoline derivative was found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. This was associated with a reduction in the levels of key regulatory proteins such as CDC2 and CCDC25c, while increasing the level of cyclin B1. mdpi.com In another study, a series of 2-thioquinazolinones were synthesized, and compound 5d was shown to cause G2/M phase cell cycle arrest in MCF-7 cells.

Table 2: Cell Cycle Arrest Activity of Quinazoline Analogues

| Compound/Derivative | Cell Line | Phase of Arrest | Key Findings |

| Quinazoline derivative | MCF-7 | G2/M | Reduced levels of CDC2 and CCDC25c, increased cyclin B1. mdpi.com |

| Compound 5d (2-thioquinazolinone) | MCF-7 | G2/M | Demonstrated significant cell cycle arrest at the G2/M checkpoint. |

Apoptosis Induction and Related Signaling Cascades

In conjunction with cell cycle arrest, many quinazoline analogues are potent inducers of apoptosis. The apoptotic process is often a direct consequence of the cellular stress induced by these compounds.

The aforementioned quinazoline derivative that causes G2/M arrest in MCF-7 cells also induces apoptosis. mdpi.com Similarly, the 2-thioquinazolinone compound 5d, in addition to causing cell cycle arrest, exhibited pro-apoptotic activity as indicated by annexin (B1180172) V-FITC staining. This dual action of cell cycle arrest and apoptosis induction is a hallmark of many effective anticancer agents.

Disruption of Mitochondrial Membrane Potential

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). The loss of ΔΨm is often a point of no return in the apoptotic cascade.

While direct studies on this compound are limited, research on structurally related compounds highlights the importance of this mechanism. For example, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were evaluated for their ability to reduce the mitochondrial membrane potential in cancer cells. This indicates that the acetamide moiety, in concert with a heterocyclic core, can be designed to target mitochondrial function and induce apoptosis.

Inhibition of ALK/PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its aberrant activation is a common feature in many cancers. The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that can activate the PI3K/AKT pathway. acs.org Quinazoline-based compounds have emerged as important inhibitors of this pathway.

Quinazoline derivatives are recognized as a structural class of tyrosine kinase inhibitors (TKIs). Some of these TKIs target receptors like the epidermal growth factor receptor (EGFR), which in turn activates the PI3K/AKT/mTOR pathway. acs.org Furthermore, certain quinazolinone derivatives have been developed as direct inhibitors of PI3K. For example, novel 3-substituted imidazo[1,2-a]pyridine (B132010) and quinazolin-4(3H)-one derivatives have been synthesized and evaluated as PI3Kα inhibitors. In one study, a novel quinazoline derivative demonstrated its anti-tumor effects in non-small cell lung cancer by inhibiting the AKT/GSK-3β/β-catenin signaling pathway. acs.org This highlights the versatility of the quinazoline scaffold in targeting different nodes of the ALK/PI3K/AKT pathway.

Poly ADP Ribose Polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, playing a significant role in the repair of single-strand breaks (SSBs). The inhibition of PARP has emerged as a key therapeutic strategy in oncology, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, through a concept known as synthetic lethality. rsc.orgnih.gov In such cancer cells, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication, which cannot be efficiently repaired by the deficient homologous recombination (HR) pathway, ultimately resulting in cell death. rsc.org

The 4-oxo-1H-quinazoline scaffold, a key structural feature of this compound, has been identified as a promising pharmacophore for the development of PARP inhibitors. rsc.orgrsc.org This is due to its ability to act as a bioisostere of the phthalazinone core present in established PARP inhibitors like Olaparib. rsc.orgrsc.org The quinazolinone moiety can effectively occupy the nicotinamide-binding site of the PARP catalytic domain, a crucial interaction for inhibitory activity. rsc.org Research has therefore focused on synthesizing and evaluating various analogues of this scaffold to identify potent and selective PARP inhibitors.

A study focused on the design and synthesis of new quinazolinone derivatives as PARP-1 inhibitors utilized the 4-quinazolinone scaffold as a bioisosteric replacement for the phthalazinone core of Olaparib. rsc.orgrsc.org This research led to the identification of several compounds with significant inhibitory activity against PARP-1. rsc.org The synthesized compounds demonstrated a wide range of inhibitory potencies, with IC50 values in the nanomolar range. rsc.org Notably, compound 12c from this series exhibited an IC50 value of 30.38 nM, which is comparable to that of the reference drug Olaparib (IC50 = 27.89 nM). rsc.orgrsc.org Further biological evaluation revealed that compounds 12a and 12c could induce cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 breast cancer cells. rsc.org

The structure-activity relationship (SAR) studies within this series provided valuable insights. For instance, it was observed that substitution at the 1-position of the quinazoline ring was more favorable for potency compared to substitution at the 2-position. rsc.org Furthermore, extending certain substituents led to a significant increase in potency, suggesting the potential for additional hydrophobic interactions within the active site of PARP-1. rsc.org

Another line of investigation explored 4-hydroxyquinazoline (B93491) derivatives as potential PARP inhibitors. mdpi.com In this study, a series of novel compounds were designed and synthesized, leading to the discovery of compound B1 , which demonstrated potent cytotoxicity against PARPi-resistant cell lines. mdpi.com Compound B1 was found to have an IC50 value of 63.81 ± 2.12 nM for PARP1 inhibition. mdpi.com Mechanistic studies indicated that B1 could suppress intracellular PAR formation and enhance γH2AX aggregation, which are markers of DNA damage and PARP inhibition. mdpi.com

The following table summarizes the inhibitory activities of selected this compound analogues and related quinazolinone derivatives against PARP enzymes.

Preclinical Efficacy Studies of N 4 Oxo 1h Quinazolin 6 Yl Acetamide Analogues

In Vitro Anti-Proliferative Assays against Cancer Cell Lines

The cytotoxic potential of N-(4-oxo-1H-quinazolin-6-yl)acetamide analogues has been systematically evaluated through in vitro anti-proliferative assays. These studies are fundamental in determining the concentration at which these compounds can inhibit the growth of cancer cells by 50% (IC50), a key indicator of their potency.

Evaluation in Lung Cancer Cell Lines (e.g., A549, H1975, PC9)

Analogues of this compound have demonstrated notable anti-proliferative activity against non-small cell lung cancer (NSCLC) cell lines.

In one study, a series of novel quinazolinone acetamide (B32628) derivatives were synthesized and evaluated for their anticancer activity against the A549 lung cancer cell line, among others. The results indicated that these compounds exhibited a decent cytotoxicity profile when compared to the standard drug, doxorubicin. researchgate.net Another study focused on new 4-indolyl quinazoline (B50416) derivatives, with one compound showing cytotoxic activity against A549 cells with an IC50 value of 4.1 μM. nih.gov

Research on a novel quinazolin-4(3H)-one derivative, BIQO-19, revealed its ability to inhibit the growth of the EGFR-TKI-resistant H1975 NSCLC cell line. This suggests a potential application for these analogues in overcoming drug resistance in lung cancer.

Furthermore, a 4-indolyl quinazoline derivative was found to be particularly potent against the PC-9 pulmonary adenocarcinoma cell line, with a reported IC50 value of 0.5 μM. nih.gov

Assessment in Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

The anti-proliferative effects of this compound analogues have been extensively studied in breast cancer cell lines, representing both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) subtypes.

A novel series of quinazoline-based agents bearing triazole-acetamides were tested for their in vitro cytotoxic activities. nih.gov Against the MCF-7 cell line, compound 8f showed the best activity after 48 hours with an IC50 of 21.29 μM, while compounds 8k and 8a were the most effective after 72 hours, with IC50 values of 11.32 μM and 12.96 μM, respectively. nih.gov In another study, a series of quinazolinone acetamide derivatives were screened, and compounds 5f and 5g demonstrated excellent cytotoxicity against MCF-7 cells. researchgate.net Other research has also highlighted the potent and selective activity of certain quinazoline derivatives against MCF-7 cells. researchgate.net

The cytotoxic potential of these analogues extends to the triple-negative breast cancer cell line, MDA-MB-231 , indicating their broad applicability in breast cancer treatment.

Table 1: In Vitro Cytotoxicity of Quinazoline-based Triazole-Acetamide Analogues against Breast Cancer Cell Lines

| Compound | Cell Line | Incubation Time (h) | IC50 (μM) |

|---|---|---|---|

| 8a | MCF-7 | 72 | 12.96 |

| 8f | MCF-7 | 48 | 21.29 |

| 8k | MCF-7 | 72 | 11.32 |

| Doxorubicin (Control) | MCF-7 | 48 | 1.15 |

| Doxorubicin (Control) | MCF-7 | 72 | 0.82 |

Efficacy in Liver Cancer Cell Lines (e.g., HepG2)

The evaluation of this compound analogues against the hepatocellular carcinoma cell line, HepG2 , has yielded promising results.

In a study investigating quinazoline-based triazole-acetamides, compound 8a was identified as the most potent agent against HepG2 cells, with IC50 values of 17.48 μM and 7.94 μM after 48 and 72 hours of treatment, respectively. nih.gov The study noted a similar trend in activity against both HepG2 and HCT-116 cell lines, suggesting a consistent mechanism of action in these different cancer types. nih.gov Other quinazolin-4(3H)-one derivatives have also been evaluated against HepG2 cells, with some compounds showing significant cytotoxic effects. vnu.edu.vn

Table 2: In Vitro Cytotoxicity of Quinazoline-based Triazole-Acetamide Analogues against Liver Cancer Cell Line

| Compound | Cell Line | Incubation Time (h) | IC50 (μM) |

|---|---|---|---|

| 8a | HepG2 | 48 | 17.48 |

| 8a | HepG2 | 72 | 7.94 |

Activity in Colorectal Cancer Cell Lines (e.g., HCT-116)

Analogues of this compound have demonstrated significant anti-proliferative activity against the HCT-116 colorectal cancer cell line.

A series of quinazoline-based agents bearing triazole-acetamides were evaluated for their cytotoxic potential. nih.gov Compound 8a emerged as the most potent derivative against HCT-116 cells, exhibiting IC50 values of 10.72 μM and 5.33 μM after 48 and 72 hours, respectively. nih.gov These values were compared to doxorubicin, which had IC50 values of 1.66 μM and 1.21 μM under the same conditions. nih.gov Another study synthesized novel quinazoline analogues and screened them against HCT 15 colon cancer cells, with some compounds showing moderate to good cytotoxic activity. ijpsdronline.comresearchgate.net

Table 3: In Vitro Cytotoxicity of Quinazoline-based Triazole-Acetamide Analogues against Colorectal Cancer Cell Line

| Compound | Cell Line | Incubation Time (h) | IC50 (μM) |

|---|---|---|---|

| 8a | HCT-116 | 48 | 10.72 |

| 8a | HCT-116 | 72 | 5.33 |

| Doxorubicin (Control) | HCT-116 | 48 | 1.66 |

| Doxorubicin (Control) | HCT-116 | 72 | 1.21 |

Screening against Cervical Carcinoma Cell Lines (e.g., HeLa)

The cytotoxic effects of this compound analogues have also been investigated in the HeLa cervical carcinoma cell line.

A study on novel quinazolinone derivatives with substituted quinoxalindione moieties evaluated their cytotoxic activity against HeLa cells. The results showed that almost all new compounds displayed cytotoxic activity. nih.gov Another study on quinazolinone acetamides identified two compounds, 5f and 5g, as having excellent cytotoxicity against the SiHA cervical cancer cell line. researchgate.net

Analysis of Broad Spectrum Cytotoxic Activity

Several studies have highlighted the broad-spectrum cytotoxic activity of quinazoline derivatives, indicating their potential to be effective against a wide range of cancer types.

One study synthesized a series of novel quinazolinone acetamides and screened them against six different cancer cell lines: A549 (lung), DU145 (prostate), HT29 (colon), MCF-7 (breast), SiHA (cervical), and B16F10 (mouse skin melanoma). The compounds generally displayed a decent cytotoxicity profile across this panel. researchgate.net Another research effort on 4,6-di-substituted quinazoline derivatives found that one compound, in particular, exhibited broad-spectrum antitumor activity, inhibiting the growth of renal, CNS, and ovarian cancers, in addition to non-small cell lung cancer. nih.gov Furthermore, certain quinazoline derivatives have shown potent antitumor activity against human liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cell lines. researchgate.net

In Vivo Anticonvulsant Model Evaluations

The anticonvulsant potential of this compound analogues has been investigated using several well-established in vivo seizure models in rodents. These models utilize chemical convulsants or electrical stimuli to induce seizures, allowing for the assessment of a compound's ability to prevent or delay seizure onset, or reduce seizure severity.

The pentylenetetrazole (PTZ) induced seizure model is a primary screening tool for anticonvulsant drugs, particularly those that may act by enhancing GABAergic neurotransmission. mdpi.com Several studies have reported on the activity of this compound analogues in this model.

A series of novel fluorinated quinazolines were evaluated in the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov The anticonvulsant activity of these compounds was assessed following intraperitoneal injection in mice. nih.gov Notably, some recently reported quinazoline analogues have demonstrated significant anticonvulsant activities with a high percentage of protection against PTZ-induced clonic convulsions. nih.gov

In one study, a series of N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]-yl)benzamide and N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]-yl)-2-phenylacetamide derivatives were synthesized and evaluated. nih.gov Among these, compound 4n showed promising activity in the PTZ test. nih.gov Furthermore, six other derivatives (4b, 4a, 4c, 4f, 4j, and 4i ) exhibited very low median effective dose (ED50) values in this model. nih.gov

Another study investigated a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, which demonstrated weak to moderate anticonvulsant effects in a PTZ-induced seizure model in mice. researchgate.net Additionally, a promising anticonvulsant, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide, was found to have a pronounced effect, significantly reducing mortality in mice in the PTZ-induced seizure model. nih.gov This effect suggests a potential interaction with the GABAergic system. nih.gov

| Compound/Analogue | Observation | Reference |

| Fluorinated quinazolines | Anticonvulsant activity observed in scPTZ test. | nih.gov |

| Quinazoline analogues (III, IV) | Significant anticonvulsant activity with 100% protection against clonic convulsions. | nih.gov |

| 4n | Promising activity in the PTZ test. | nih.gov |

| 4b, 4a, 4c, 4f, 4j, 4i | Very low ED50 values in the PTZ test. | nih.gov |

| 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides | Weak to moderate anticonvulsant effects. | researchgate.net |

| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide | Pronounced anticonvulsant effect, significantly reducing mortality. | nih.gov |

Picrotoxin is another convulsant that acts on the GABAergic system, specifically by blocking the chloride ion channel associated with the GABA-A receptor. The ability of a compound to protect against picrotoxin-induced seizures further supports a GABA-mediated mechanism of action.

The promising anticonvulsant N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide was evaluated in the picrotoxin-induced seizure model. nih.gov The study found that this compound had a significant anticonvulsant effect, leading to a notable reduction in the mortality of mice subjected to picrotoxin-induced seizures. nih.gov This finding provides additional evidence for the involvement of the GABAergic system in the anticonvulsant activity of this particular analogue. nih.gov

| Compound/Analogue | Observation | Reference |

| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide | Significantly reduced mortality in mice. | nih.gov |

Strychnine induces convulsions by antagonizing the action of glycine (B1666218), an inhibitory neurotransmitter, at its receptors in the spinal cord. The strychnine-induced seizure model is therefore useful for identifying compounds that may act through the glycinergic system.

The anticonvulsant N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide was tested for its efficacy against strychnine-induced seizures. nih.gov The results indicated that the compound provided a pronounced anticonvulsant effect, significantly reducing the mortality rate in mice. nih.gov This suggests that the mechanism of action of this analogue may involve an interaction with the glycinergic system. nih.gov

| Compound/Analogue | Observation | Reference |

| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide | Significantly reduced mortality in mice. | nih.gov |

Caffeine, a central nervous system stimulant, can induce seizures at high doses, and its mechanism is thought to involve antagonism of adenosine (B11128) receptors. The caffeine-induced seizure model can therefore help to identify anticonvulsants that may have an adenosinergic mechanism.

The compound N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide was evaluated for its protective effects against caffeine-induced seizures. nih.gov The study reported a pronounced anticonvulsant effect, with a significant reduction in mortality in the mouse model. nih.gov This finding points towards the potential involvement of the adenosinergic system in the anticonvulsant profile of this compound. nih.gov

| Compound/Analogue | Observation | Reference |

| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide | Significantly reduced mortality in mice. | nih.gov |

Thiosemicarbazide is a convulsant that is believed to act by inhibiting the enzyme glutamic acid decarboxylase, which is responsible for the synthesis of GABA. This model is used to assess a compound's ability to counteract a deficit in GABA synthesis.

In contrast to its effects in other seizure models, the compound N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide did not reduce mortality in the thiosemicarbazide-induced seizure model. nih.gov This result suggests that the anticonvulsant mechanism of this particular analogue is likely not mediated through the enhancement of GABA synthesis. nih.gov

| Compound/Analogue | Observation | Reference |

| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide | Did not reduce mortality. | nih.gov |

The maximal electroshock (MES) seizure model is considered a test for identifying anticonvulsant drugs that are effective against generalized tonic-clonic seizures. nih.gov The model is particularly sensitive to compounds that act by blocking voltage-gated sodium channels.

Several this compound analogues and related quinazolinone derivatives have been evaluated in the MES test. A new series of quinazolin-4(3H)-ones were examined in the MES induced seizure model in mice. nih.gov In another study, a series of N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]-yl)benzamide and N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]-yl)-2-phenylacetamide derivatives were assessed, with compound 4n showing promising activity in the MES test. nih.gov Additionally, some quinazolinone derivatives have demonstrated noteworthy anticonvulsant effects in the MES test, indicating their potential as effective anticonvulsants. researchgate.net

| Compound/Analogue | Observation | Reference |

| Quinazolin-4(3H)-ones | Examined in the MES induced seizure model. | nih.gov |

| 4n | Promising activity in the MES test. | nih.gov |

| Quinazolinone derivatives | Noteworthy anticonvulsant effects observed. | researchgate.net |

In Vitro and In Vivo Antimicrobial Assessments

The antimicrobial spectrum of this compound analogues has been evaluated against both bacterial and fungal pathogens. These studies are crucial in identifying potential candidates for further development as antimicrobial agents.

Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

The antibacterial activity of quinazolin-4(3H)-one derivatives has been a significant area of research. Studies have shown that the introduction of a naphthyl radical or an amide group linked to a benzene (B151609) ring as substituents on the quinazolinone core can result in pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. nih.govnih.govpharmpharm.ru The proposed mechanism of action for some quinoline (B57606) derivatives, which form the structural basis of quinazolinones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. nih.gov

One study investigated a series of novel 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines. Within this series, compounds BQC7 and BQC9 demonstrated potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 3 µg/mL. researchgate.net Another study on 6-nitro-3(H)-quinazolin-4-one showed notable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nuu.uz Furthermore, some 6,8-dibromo-4(3H)quinazolinone derivatives have also been screened for their antibacterial effects. nih.gov

While these findings highlight the potential of the broader quinazolinone class, specific MIC data for this compound analogues against S. aureus and S. pneumoniae remains to be detailed in available literature.

Table 1: In Vitro Efficacy of this compound Analogues against Gram-Positive Bacteria

| Compound Analogue | Bacterium | MIC (µg/mL) | Source |

|---|---|---|---|

| BQC7 | Staphylococcus aureus | 3 | researchgate.net |

| BQC9 | Staphylococcus aureus | 3 | researchgate.net |

| Data not available | Streptococcus pneumoniae | Data not available |

Activity against Plant Pathogenic Bacteria (e.g., Xanthomonas axonopodis pv. citri)

The efficacy of quinazoline derivatives extends to plant pathogenic bacteria. Research has demonstrated that certain analogues exhibit significant antibacterial activity against species such as Xanthomonas axonopodis pv. citri (Xac), the causative agent of citrus canker.

In one study, a series of 6-chloro-4-(4-substituted piperazinyl)quinazoline derivatives were synthesized and evaluated. Several of these compounds showed good antibacterial activity against Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae (Xoo), a pathovar of Xanthomonas. nih.gov Specifically, compound 6b was identified as having the best inhibitory activity against Xoo with a half-maximal effective concentration (EC50) of 8.46 µg/mL. nih.gov

While these results are promising for the development of agricultural bactericides, specific data on the efficacy of this compound analogues against Xanthomonas axonopodis pv. citri is not extensively documented in the reviewed literature.

Table 2: Activity of this compound Analogues against Plant Pathogenic Bacteria

| Compound Analogue | Bacterium | EC50 (µg/mL) | Source |

|---|---|---|---|

| 6b (a 6-chloro-quinazoline derivative) | Xanthomonas oryzae pv. oryzae | 8.46 | nih.gov |

| Data not available | Xanthomonas axonopodis pv. citri | Data not available |

Antifungal Activity Studies (e.g., Fusarium moniliforme)

The investigation into the antifungal properties of quinazoline derivatives has also yielded some positive results. For instance, a study on 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net The mechanism of action against Gibberella zeae was found to involve a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content, as well as chitinase (B1577495) activity. researchgate.net

However, the current body of literature lacks specific studies on the antifungal activity of this compound analogues against Fusarium moniliforme. Research on other classes of compounds, such as quinolizidine (B1214090) alkaloids, has shown activity against Fusarium oxysporum. taconic.comresearchgate.netnih.gov

Table 3: Antifungal Activity of this compound Analogues

| Compound Analogue | Fungus | MIC/EC50 (µg/mL) | Source |

|---|---|---|---|

| Data not available | Fusarium moniliforme | Data not available |

Antidiabetic Efficacy Studies

Recent research has highlighted the potential of quinazolinone derivatives as antidiabetic agents, particularly through the mechanism of glucokinase activation.

Glucokinase Activation in Enzymatic Assays

Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation is a promising strategy for the treatment of type 2 diabetes. A study focusing on quinazolin-4-one derivatives clubbed with thiazole (B1198619) acetates/acetamides identified compounds with significant glucokinase activating potential. In enzymatic assays, compounds 3 and 4 from this series demonstrated maximum GK activation with EC50 values of 632 nM and 516 nM, respectively. eco-vector.com These values were comparable to standard glucokinase activators. eco-vector.com

Table 4: Glucokinase Activation by this compound Analogues in Enzymatic Assays

| Compound Analogue | EC50 (nM) | Source |

|---|---|---|

| 3 | 632 | eco-vector.com |

| 4 | 516 | eco-vector.com |

Oral Glucose Tolerance Test (OGTT) in Preclinical Animal Models

The in vivo antidiabetic efficacy of promising glucokinase activators is often evaluated using an oral glucose tolerance test (OGTT) in animal models. taconic.comresearchgate.net This test assesses the body's ability to clear a glucose load from the bloodstream.

In the same study that identified potent glucokinase activators, selected compounds were tested for their glucose-lowering effect in an OGTT in normal rats. eco-vector.com Compounds 3 and 4 exhibited prominent activity, lowering the blood glucose levels to near-normal values of 133 mg/dL and 135 mg/dL, respectively, at a specific time point during the test. eco-vector.com These in vivo results correlated well with the in vitro enzymatic assay findings. eco-vector.com